Cas no 1798672-18-0 (6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione)

6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
1798672-18-0 structure
商品名:6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS番号:1798672-18-0
MF:C16H16ClN3O3S
メガワット:365.834541320801
CID:5377076

6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 6-[[7-(2-Chlorophenyl)tetrahydro-1,4-thiazepin-4(5H)-yl]carbonyl]-2,4(1H,3H)-pyrimidinedione
    • 6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • インチ: 1S/C16H16ClN3O3S/c17-11-4-2-1-3-10(11)13-5-6-20(7-8-24-13)15(22)12-9-14(21)19-16(23)18-12/h1-4,9,13H,5-8H2,(H2,18,19,21,23)
    • InChIKey: FFSYTJIMUSRKAA-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)NC(C(N2CCC(C3=CC=CC=C3Cl)SCC2)=O)=CC(=O)N1

じっけんとくせい

  • 密度みつど: 1.401±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 6.98±0.10(Predicted)

6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6481-0864-3mg
6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
1798672-18-0
3mg
$94.5 2023-09-08
Life Chemicals
F6481-0864-10mg
6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
1798672-18-0
10mg
$118.5 2023-09-08
Life Chemicals
F6481-0864-15mg
6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
1798672-18-0
15mg
$133.5 2023-09-08
Life Chemicals
F6481-0864-1mg
6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
1798672-18-0
1mg
$81.0 2023-09-08
Life Chemicals
F6481-0864-30mg
6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
1798672-18-0
30mg
$178.5 2023-09-08
Life Chemicals
F6481-0864-20μmol
6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
1798672-18-0
20μmol
$118.5 2023-09-08
Life Chemicals
F6481-0864-20mg
6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
1798672-18-0
20mg
$148.5 2023-09-08
Life Chemicals
F6481-0864-40mg
6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
1798672-18-0
40mg
$210.0 2023-09-08
Life Chemicals
F6481-0864-50mg
6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
1798672-18-0
50mg
$240.0 2023-09-08
Life Chemicals
F6481-0864-2mg
6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
1798672-18-0
2mg
$88.5 2023-09-08

6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献

6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dioneに関する追加情報

Introduction to 6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1798672-18-0)

6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the thiazepane and tetrahydropyrimidine classes, which are well-known for their role in medicinal chemistry as scaffolds for drug development. The presence of a chlorophenyl substituent and a thiazepane core enhances its potential as a bioactive molecule, making it a promising candidate for further investigation in drug discovery.

The chemical structure of this compound is characterized by a fused system of a thiazepane ring connected to a tetrahydropyrimidine moiety. The thiazepane ring is particularly interesting because it combines sulfur and nitrogen atoms in a way that can interact with biological targets in unique ways. This structural feature has been exploited in the design of various bioactive molecules, including those targeting neurological and cardiovascular diseases. The tetrahydropyrimidine component adds another layer of complexity, contributing to the molecule's ability to modulate biological pathways through binding to specific receptors or enzymes.

In recent years, there has been growing interest in the development of small-molecule inhibitors for neurological disorders. The structural framework of 6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione makes it an attractive candidate for this purpose. Studies have shown that compounds with similar scaffolds can interact with neurotransmitter receptors and ion channels, potentially leading to therapeutic effects in conditions such as epilepsy and Alzheimer's disease. The chlorophenyl substituent may play a crucial role in modulating the binding affinity and selectivity of the compound towards these targets.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of the thiazepane and tetrahydropyrimidine moieties provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific biological activities. For instance, modifications at the chlorophenyl group could be used to optimize solubility or metabolic stability, while changes to the thiazepane ring could enhance binding interactions with biological targets.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione. Molecular docking studies have been particularly useful in predicting how this compound might interact with various biological targets. These studies suggest that it could bind to receptors involved in pain perception and inflammation, making it a candidate for treating chronic pain conditions. Additionally, its structural features hint at potential activity against enzymes implicated in cancer cell proliferation.

The synthesis of this compound presents both challenges and opportunities for medicinal chemists. While the core structure is well-established, optimizing synthetic routes to achieve high yields and purity is crucial for further development. Modern synthetic methodologies have made significant strides in this area, allowing for more efficient and scalable production of complex heterocyclic compounds like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the intricate framework of this molecule.

Evaluation of the pharmacokinetic properties of 6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is essential before moving into clinical trials. Parameters such as bioavailability、metabolic stability、and excretion rates need to be carefully assessed to determine if the compound has the potential to become a viable therapeutic agent. Preclinical studies have already begun to explore these aspects,providing valuable insights into how this molecule behaves within living systems。

The future prospects for this compound are promising,with ongoing research aimed at elucidating its mechanism of action and identifying new therapeutic applications。Collaborative efforts between synthetic chemists、biologists、and pharmacologists are likely to drive further innovation in this area。As our understanding of biological pathways continues to expand,compounds like 6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione will continue to play a vital role in shaping the next generation of treatments。

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